
4-Methylcyclohex-1-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohex-1-ene-1-carbonyl chloride is a chemical compound with the formula C8H11ClO. It is commonly used in organic chemistry as a reagent in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Methylcyclohex-1-ene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride. However, it has been shown to exhibit cytotoxicity in cancer cells, suggesting potential antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methylcyclohex-1-ene-1-carbonyl chloride in lab experiments is its high reactivity, which allows for efficient synthesis of organic compounds. However, its cytotoxicity may limit its use in certain experiments, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research involving 4-Methylcyclohex-1-ene-1-carbonyl chloride. One potential direction is the synthesis of novel polymeric materials with improved properties for drug delivery and tissue engineering applications. Another direction is the synthesis of biologically active compounds with potential antitumor activity. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride.
Synthesemethoden
The synthesis of 4-Methylcyclohex-1-ene-1-carbonyl chloride can be achieved through the reaction between 4-methylcyclohex-1-ene-1-carboxylic acid and thionyl chloride. The reaction takes place at room temperature and produces 4-Methylcyclohex-1-ene-1-carbonyl chloride as the main product.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohex-1-ene-1-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel polymeric materials, such as poly(urea-urethane)s, which have potential applications in drug delivery and tissue engineering. It has also been used in the synthesis of biologically active compounds, such as 4-methylcyclohex-1-ene-1-carbohydrazide, which has been shown to exhibit antitumor activity.
Eigenschaften
CAS-Nummer |
111055-02-8 |
|---|---|
Produktname |
4-Methylcyclohex-1-ene-1-carbonyl chloride |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
4-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
NBOFVHKWNGWEKW-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(=O)Cl |
Kanonische SMILES |
CC1CCC(=CC1)C(=O)Cl |
Synonyme |
1-Cyclohexene-1-carbonyl chloride, 4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



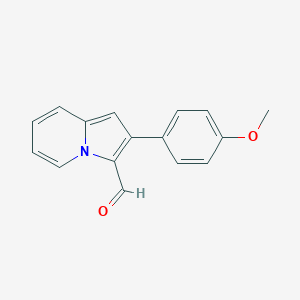
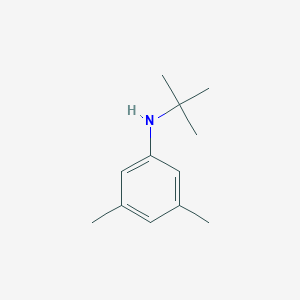

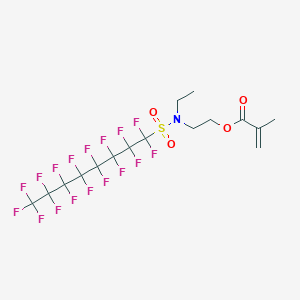
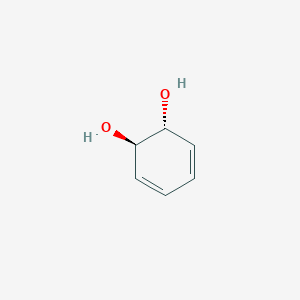

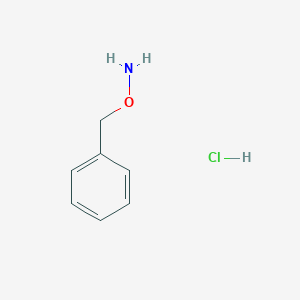
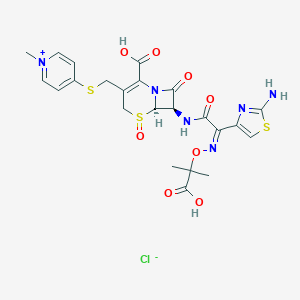

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)


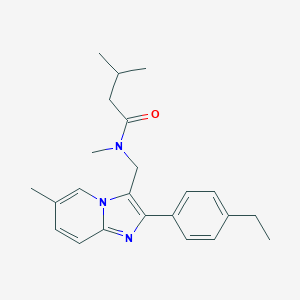
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)